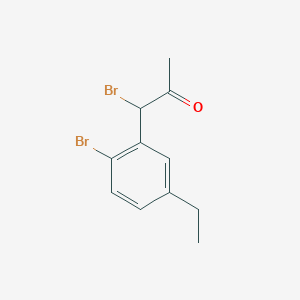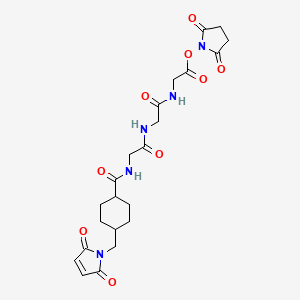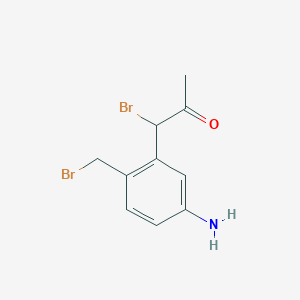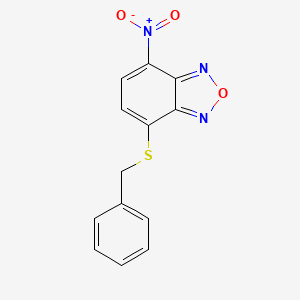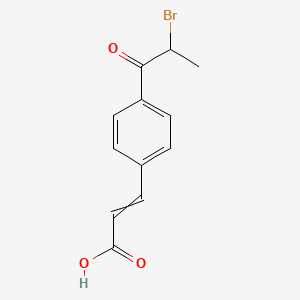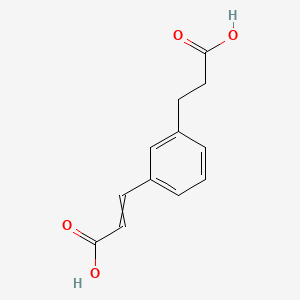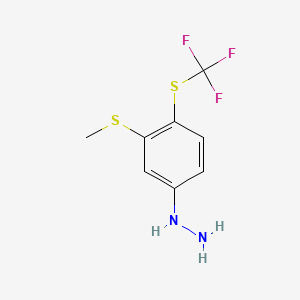
1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Méthodes De Préparation
This process can be achieved using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often involve visible light irradiation to promote the formation of electron donor-acceptor complexes, facilitating the desired substitution reactions .
Industrial production methods may leverage similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.
Analyse Des Réactions Chimiques
1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in electron transfer reactions, while the hydrazine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other compounds containing trifluoromethyl or methylthio groups:
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in radical reactions.
Methylthio phenyl hydrazine: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.
Trifluoromethyl phenyl hydrazine: Contains the trifluoromethyl group but not the methylthio group, leading to distinct chemical properties.
The uniqueness of this compound lies in the combination of both methylthio and trifluoromethylthio groups, which imparts a unique set of chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9F3N2S2 |
|---|---|
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
[3-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-7-4-5(13-12)2-3-6(7)15-8(9,10)11/h2-4,13H,12H2,1H3 |
Clé InChI |
GQLXVXKZTFUKSR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)NN)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
